3-Ethyl-1-(oxan-4-yl)urea
Overview
Description
Molecular Structure Analysis
The 3-Ethyl-1-(oxan-4-yl)urea molecule contains a total of 28 bonds. There are 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 ether (aliphatic) . It contains 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
3-Ethyl-1-(oxan-4-yl)urea has been identified as a potent inhibitor of soluble human epoxide hydrolase (sEH) . sEH is a promising target for the treatment of conditions such as hypertension, inflammation, and pain syndromes. By inhibiting sEH, this compound could potentially be used to develop new therapeutic agents for these conditions.
Antiviral Agent Against RNA Viruses
The structural analogs of 3-Ethyl-1-(oxan-4-yl)urea, particularly 1,3-disubstituted ureas, have been studied as RNA virus replication inhibitors . These compounds have shown potential as antiviral agents against various RNA viruses, including SARS-CoV and HIV-1, by decelerating replication rates significantly.
Pharmaceutical Compound Synthesis
Ureas are versatile building blocks in medicinal chemistry, and 3-Ethyl-1-(oxan-4-yl)urea can be used to synthesize various heterocyclic compounds. These compounds exhibit a broad range of biological activities and can be tailored for specific pharmaceutical applications .
Anticancer Activity
Certain urea derivatives, including those related to the oxadiazole moiety, have demonstrated anticancer activity. Compounds structurally similar to 3-Ethyl-1-(oxan-4-yl)urea have shown efficacy against cancer cell lines such as MCF-7 and HeLa, indicating its potential use in cancer research and therapy .
High-Energy Materials
Oxadiazoles, which are related to the chemical structure of 3-Ethyl-1-(oxan-4-yl)urea, have been utilized as high-energy core molecules. Their derivatives exhibit favorable oxygen balance and positive heat of formation, making them suitable for applications in material science .
Energetic Behavior Analysis
The energetic behavior of oxadiazole derivatives, akin to 3-Ethyl-1-(oxan-4-yl)urea, has been a subject of interest. These compounds can be analyzed for their response to heat and impact, which is crucial for the development of energetic materials .
Development of Vasodilators
Urea derivatives have been explored for their vasodilatory properties. As a result, 3-Ethyl-1-(oxan-4-yl)urea could be investigated for its potential to act as a vasodilator, which can be beneficial in treating cardiovascular diseases .
Anticonvulsant and Antidiabetic Applications
The oxadiazole derivatives, which share a similar structure with 3-Ethyl-1-(oxan-4-yl)urea, have been reported to possess anticonvulsant and antidiabetic properties. This suggests that 3-Ethyl-1-(oxan-4-yl)urea could be a candidate for further research in the development of treatments for diabetes and epilepsy .
properties
IUPAC Name |
1-ethyl-3-(oxan-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-9-8(11)10-7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGNSZXIRCLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(oxan-4-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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